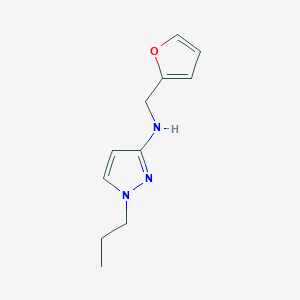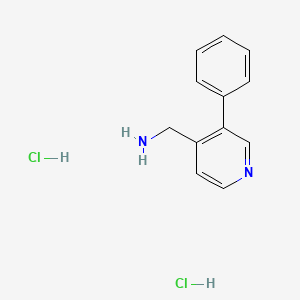![molecular formula C11H15F2N5 B11736692 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736692.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl]amine est un composé synthétique qui appartient à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier est caractérisé par la présence de groupes difluorométhyle et diméthyle liés aux cycles pyrazole, ce qui en fait une molécule unique et potentiellement précieuse dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl]amine implique généralement plusieurs étapes, commençant par la préparation des cycles pyrazole. Le groupe difluorométhyle peut être introduit par une réaction de substitution nucléophile à l'aide d'un agent de difluorométhylation approprié. Les groupes diméthyle sont généralement introduits par des réactions d'alkylation. L'étape finale implique le couplage des deux cycles pyrazole par l'intermédiaire d'un lien méthylamine dans des conditions contrôlées, telles que l'utilisation d'une base comme l'hydrure de sodium dans un solvant aprotique comme le diméthylformamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de catalyseurs plus efficaces, l'optimisation des températures et des temps de réaction et l'utilisation de réacteurs à flux continu pour intensifier le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthyle, conduisant à la formation d'alcools ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe difluorométhyle, le convertissant potentiellement en un groupe monofluorométhyle ou méthyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur de palladium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Oxydation : Formation d'alcools ou de cétones.
Réduction : Formation de dérivés monofluorométhyle ou méthyle.
Substitution : Introduction de divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
Chimie
En chimie, [1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl]amine peut être utilisée comme élément constitutif pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et les voies métaboliques. Son groupe difluorométhyle peut agir comme un bioisostère de l'hydrogène, permettant aux chercheurs d'étudier les effets de la substitution du fluor sur l'activité biologique.
Médecine
En médecine, le composé pourrait avoir un potentiel en tant que candidat médicament en raison de ses caractéristiques structurales uniques. Il pourrait être exploré pour son activité contre diverses cibles biologiques, y compris les enzymes et les récepteurs, ce qui en fait un composé d'amorce potentiel pour la découverte de médicaments.
Industrie
Dans les applications industrielles, [1-(difluorométhyl)-1H-pyrazol-5-yl]méthyl[(1,5-diméthyl-1H-pyrazol-4-yl)méthyl]amine peut être utilisée comme intermédiaire dans la synthèse d'agrochimiques, de produits pharmaceutiques et de produits chimiques de spécialité. Sa polyvalence en fait un composant précieux dans divers processus de fabrication.
Mécanisme d'action
Le mécanisme d'action de
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can act as a bioisostere for hydrogen, allowing researchers to investigate the effects of fluorine substitution on biological activity.
Medicine
In medicine, the compound may have potential as a drug candidate due to its unique structural features. It could be explored for its activity against various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of
Propriétés
Formule moléculaire |
C11H15F2N5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-9(6-16-17(8)2)5-14-7-10-3-4-15-18(10)11(12)13/h3-4,6,11,14H,5,7H2,1-2H3 |
Clé InChI |
RNCZDXTXCPDGQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)CNCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736616.png)

amine](/img/structure/B11736630.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11736638.png)

![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride](/img/structure/B11736661.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B11736662.png)
![Benzyln-[3-(aminomethyl)benzyl]carbamate](/img/structure/B11736664.png)

![N-[2-(4-nitrophenyl)ethyl]cyclobutanamine](/img/structure/B11736669.png)
![2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736672.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736685.png)
![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
